molecular formula C7H5Cl2NO B1357831 (3-Chlorophenyl)carbamic chloride

(3-Chlorophenyl)carbamic chloride

Cat. No. B1357831
M. Wt: 190.02 g/mol
InChI Key: PTPFCDUAUCDTRW-UHFFFAOYSA-N
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Description

(3-Chlorophenyl)carbamic chloride is a useful research compound. Its molecular formula is C7H5Cl2NO and its molecular weight is 190.02 g/mol. The purity is usually 95%.
BenchChem offers high-quality (3-Chlorophenyl)carbamic chloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (3-Chlorophenyl)carbamic chloride including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

(3-Chlorophenyl)carbamic chloride

Molecular Formula

C7H5Cl2NO

Molecular Weight

190.02 g/mol

IUPAC Name

N-(3-chlorophenyl)carbamoyl chloride

InChI

InChI=1S/C7H5Cl2NO/c8-5-2-1-3-6(4-5)10-7(9)11/h1-4H,(H,10,11)

InChI Key

PTPFCDUAUCDTRW-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)Cl)NC(=O)Cl

Origin of Product

United States

Synthesis routes and methods I

Procedure details

Other of the ureas and thioureas of this invention are prepared by reacting arylamines with activated derivatives of carbonic acid such as phosgene or thiophosgene to yield an intermediate, for instance, an arylcarbamyl chloride. This intermediate is then reacted with a secondary amine to yield the urea or thiourea. The preparation of this intermediate is conducted in an aprotic solvent such as toluene or xylene at temperatures from about room temperature up to the boiling point of the solvent in the presence of a base, for example, N,N-dimethylaniline. The intermediate is then reacted with a secondary amine in an aprotic solvent such as toluene at temperatures from room temperature or below up to the boiling point of the solvent. An example of this process is the reaction of phosgene with 3-chloroaniline to yield the intermediate N-(3-chlorophenyl)carbamyl chloride which is then reacted with di-(n-butyl)amine to yield 1,1-di-(n-butyl)-3-(3-chlorophenyl)urea.
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Synthesis routes and methods II

Procedure details

The intermediate is then reacted with a secondary amine in an aprotic solvent such as toluene at temperatures from room temperature or below up to the boiling point of the solvent. An example of this process is the reaction of phosgene with 3-chloroaniline to yield the intermediate N-(3-chlorophenyl)carbamyl chloride which is then reacted with dibenzylamine to yield 1,1-dibenzyl-3-(3-chlorophenyl)urea.
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